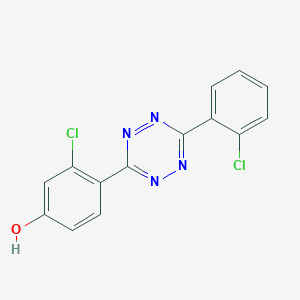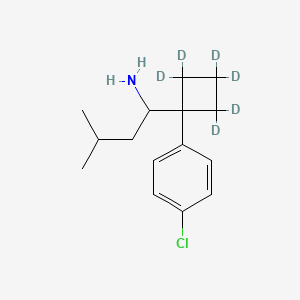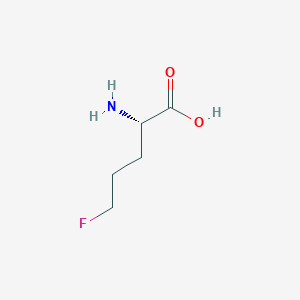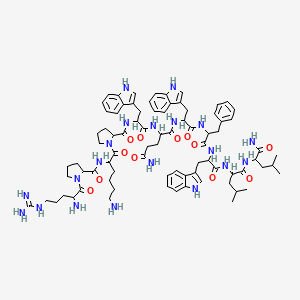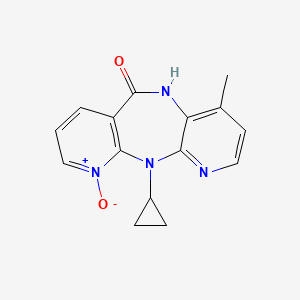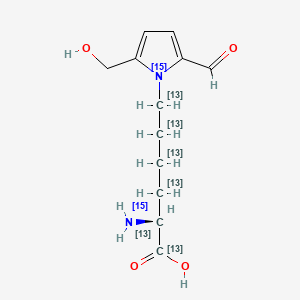![molecular formula C6H14N4NaO5P B13444972 sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate](/img/structure/B13444972.png)
sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate is a complex organic compound with significant biochemical and industrial relevance. This compound is known for its unique structure, which includes an amino acid derivative and a phosphinate group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate typically involves multiple steps, starting with the preparation of the amino acid derivative. The process includes:
Formation of the Amino Acid Derivative: This step involves the reaction of an amino acid with a carbamimidoyl chloride under controlled conditions to form the intermediate compound.
Phosphination: The intermediate is then reacted with a phosphinic acid derivative in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium periodate, leading to the formation of oxidized derivatives.
Reduction: Reductive amination can be employed to modify the amino group, using reducing agents such as sodium cyanoborohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) is commonly used for oxidation reactions.
Reduction: Sodium cyanoborohydride (NaBH3CN) is a preferred reducing agent for reductive amination.
Substitution: Various halides and nucleophiles can be used for substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphinate derivatives, while reduction can produce modified amino derivatives.
Scientific Research Applications
Sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, influencing their activity and function. This interaction is often mediated by the amino and phosphinate groups, which can form hydrogen bonds and coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
N-{N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl}-D-aspartic acid: A related compound with similar structural features.
Creatine: An amino acid derivative with comparable biochemical properties.
Uniqueness
Sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate is unique due to its combination of an amino acid derivative and a phosphinate group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H14N4NaO5P |
|---|---|
Molecular Weight |
276.16 g/mol |
IUPAC Name |
sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate |
InChI |
InChI=1S/C6H15N4O5P.Na/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15;/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15);/q;+1/p-1/t4-;/m0./s1 |
InChI Key |
YKPMXHUEXDOROE-WCCKRBBISA-M |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)NP(=O)(O)[O-].[Na+] |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
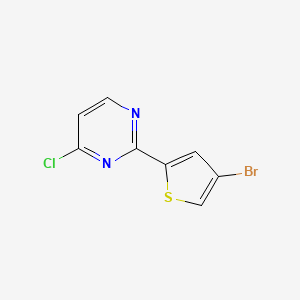
![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)
![trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester](/img/structure/B13444914.png)
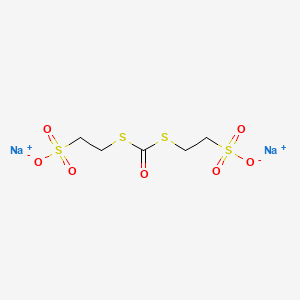
![[SP-4-3-(R)]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum](/img/structure/B13444921.png)
![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)
